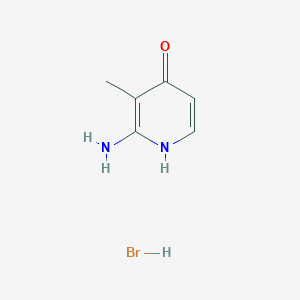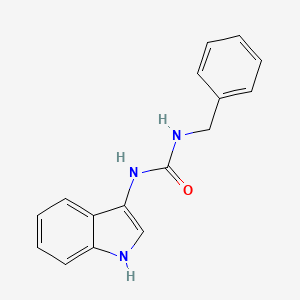
2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” is a chemical compound with the empirical formula C6H8N2 . It is also known as 2-Amino-4-picoline . This compound is part of a class of organic compounds known as heterocyclic compounds .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” has been a subject of research for many years due to their significant therapeutic effects . Pyridines, dihydropyridines, and piperidines play eminent roles in medicinal, synthetic, and bio-organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” can be represented by the SMILES stringCc1ccnc(N)c1 . This indicates that the compound has a pyridine ring with a methyl group (CH3) and an amino group (NH2) attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” include a boiling point of 230 °C and a melting point of 96-99 °C . It is freely soluble in DMF and water, slightly soluble in aliphatic hydrocarbons and petroleum ether, and freely soluble in coal tar bases and lower alcohols .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide: is a pyridine derivative that has shown potential in biomedical research. Pyridine derivatives, such as this compound, are often explored for their biological activity . They can serve as building blocks for pharmaceuticals due to their ability to interact with biological systems. For instance, they can be used to synthesize compounds with antimicrobial, antiviral, or anti-inflammatory properties.
Biochemistry Research
In biochemistry, this compound could be used to study enzyme reactions or metabolic pathways. Pyridine derivatives are known to act as inhibitors or activators of certain enzymes, which can help in understanding biochemical processes or in the development of new biochemical assays .
Pharmacology
Pharmacologically, 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide may be utilized in the synthesis of drug candidates. Its structure is conducive to forming part of the scaffold of small-molecule drugs, potentially contributing to the treatment of diseases such as cancer or neurological disorders .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives could be explored for their therapeutic potential. Pyridinones, a related class of compounds, have been used in the design of drugs due to their ability to form hydrogen bonds and their favorable physicochemical properties .
Organic Synthesis
Organic chemists might employ 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide in the synthesis of complex organic molecules. It could act as an intermediate in the construction of molecules with pyridine rings, which are common in many organic compounds, including natural products and pharmaceuticals .
Chemical Engineering
In chemical engineering, this compound could be involved in process development for the synthesis of materials or chemicals. Its reactivity with other compounds can be harnessed to create new materials with desired properties or to optimize production processes .
Environmental Science
Lastly, in environmental science, derivatives of this compound could be studied for their environmental impact. Understanding their degradation, interaction with other chemicals, and potential toxicity can inform environmental risk assessments and the development of safer chemicals .
Eigenschaften
IUPAC Name |
2-amino-3-methyl-1H-pyridin-4-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.BrH/c1-4-5(9)2-3-8-6(4)7;/h2-3H,1H3,(H3,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGYVYKVRCNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)


![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2886483.png)
![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)